molecular formula C12H10O4 B13930801 2-Naphthalenecarboxylic acid, 5-hydroxy-4-methoxy- CAS No. 303732-57-2

2-Naphthalenecarboxylic acid, 5-hydroxy-4-methoxy-

Cat. No.: B13930801
CAS No.: 303732-57-2
M. Wt: 218.20 g/mol
InChI Key: GVGQCCXRDGHGTD-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 5-hydroxy-4-methoxy- (IUPAC name: 5-hydroxy-4-methoxy-2-naphthalenecarboxylic acid), is a naphthalene derivative featuring a carboxylic acid group at position 2, a hydroxyl group at position 5, and a methoxy group at position 4. The compound belongs to the class of naphthalenecarboxylic acids, which are characterized by their fused aromatic rings and functional group substitutions.

Properties

IUPAC Name

5-hydroxy-4-methoxynaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-16-10-6-8(12(14)15)5-7-3-2-4-9(13)11(7)10/h2-6,13H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGQCCXRDGHGTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)C(=O)O)C=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30444377
Record name 2-Naphthalenecarboxylic acid, 5-hydroxy-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303732-57-2
Record name 2-Naphthalenecarboxylic acid, 5-hydroxy-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

  • Common starting materials include various hydroxy-substituted naphthoic acids such as 1-hydroxy-2-naphthoic acid or 2-hydroxy-5-naphthoic acid.
  • Derivatives with protected hydroxy groups (e.g., methyl, benzyl, or acetyl groups) are often employed to control regioselectivity during functionalization.
  • The compound 4-hydroxy-6-methoxy-2-naphthoic acid is a closely related intermediate used in literature syntheses for methoxy and hydroxy functionalization at specific positions on the naphthalene ring.

Key Reaction Types

  • Acid Halogenation: Conversion of naphthalenecarboxylic acids to acid halides using reagents like thionyl chloride, thionyl bromide, or oxalyl chloride.
  • Methoxylation: Introduction of methoxy groups typically via methylation of hydroxy groups using methyl iodide or other methylating agents.
  • Hydroxylation: Installation or retention of hydroxy groups either directly or via deprotection of protected hydroxy groups.
  • Carboxylation: Introduction of carboxylic acid groups via Kolbe-Schmitt reaction or oxidation of methyl or formyl groups on naphthols.

Detailed Preparation Methods

Acid Halogenation of Naphthalenecarboxylic Acid

A crucial step in preparing derivatives like 2-naphthalenecarboxylic acid, 5-hydroxy-4-methoxy- involves converting the acid to its corresponding acid halide, which is more reactive for subsequent transformations.

Parameter Conditions/Details
Reagents Thionyl chloride, thionyl bromide, oxalyl chloride
Solvents Toluene, xylene, tetrahydrofuran
Temperature 0–80°C (preferably 30–50°C)
Atmosphere Preferably inert (nitrogen or helium)
Pressure Atmospheric, increased, or reduced
Reaction Time 0.5–20 hours (preferably 0.5–5 hours)
Notes Removal of solvent and excess reagent post-reaction

This method is adaptable to various substituted naphthalenecarboxylic acids, including those with hydroxy and methoxy substituents.

Methoxylation via Methylation of Hydroxy Groups

Methoxylation is typically achieved by methylating hydroxy groups on the naphthalene ring using methyl iodide in the presence of a base such as potassium carbonate.

  • Example procedure: A suspension of hydroxy-naphthoic acid derivative and potassium carbonate in methanol is refluxed, followed by dropwise addition of methyl iodide at 0°C and stirring at room temperature for 16 hours.
  • Purification involves solvent removal, extraction, and recrystallization to isolate methylated products with yields around 75%.

Hydroxylation and Protection/Deprotection Strategies

  • Hydroxy groups may be introduced or preserved by selective hydroxylation or by deprotection of protected hydroxy groups (e.g., methyl, benzyl, acetyl).
  • Protection/deprotection is critical to prevent side reactions during halogenation or methylation steps.
  • Hydroxylation can also be achieved by oxidation of naphthol derivatives in the presence of cobalt or manganese catalysts under oxygen atmosphere.

Multi-Step Synthesis Example: From 5-Methoxy-2-Tetralone

A notable synthetic route to related compounds involves:

  • Bromination of 5-methoxy-2-tetralone.
  • Esterification and methoxylation steps.
  • Alkaline hydrolysis.
  • Birch reduction followed by acid hydrolysis.

This five-step process yields 5-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid with an overall yield of approximately 33%.

Data Tables Summarizing Key Reaction Conditions and Yields

Step Reagents/Conditions Solvent(s) Temp (°C) Time (h) Yield (%) Notes
Acid Halogenation Thionyl chloride Toluene, THF, xylene 30–50 0.5–5 ~90 Inert atmosphere preferred
Methoxylation Methyl iodide, K2CO3 Methanol 0 to RT 16 75 Reflux and dropwise methyl iodide addition
Hydroxylation/Deprotection Oxidation with Co/Mn catalysts Various RT Variable Variable Protecting groups used as needed
Multi-step synthesis Bromination, esterification, Birch reduction Multiple solvents Various Multi-step 33 (overall) From 5-methoxy-2-tetralone

Research Findings and Notes

  • The acid halogenation step is versatile and can be applied to a wide range of hydroxy-substituted naphthalenecarboxylic acids, providing acid chlorides suitable for further amidation or esterification.
  • Methoxylation via methyl iodide is efficient and provides good yields when carefully controlled at low temperatures to avoid side reactions.
  • Multi-step syntheses involving Birch reduction and other transformations are more complex but allow access to tetrahydro derivatives with methoxy and hydroxy substituents.
  • The reaction atmosphere and solvent choice critically affect yields and purity, with inert atmospheres and aprotic solvents preferred for sensitive steps.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 5-hydroxy-4-methoxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products

    Oxidation: Products include 2-naphthalenecarboxylic acid, 5-hydroxy-4-methoxy-ketone.

    Reduction: Products include 2-naphthalenemethanol, 5-hydroxy-4-methoxy-.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 5-hydroxy-4-methoxy- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 5-hydroxy-4-methoxy- involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Functional Group and Substituent Position Analysis

The table below compares key structural analogs of 2-naphthalenecarboxylic acid derivatives, emphasizing substituent positions and functional groups:

Compound Name (CAS No.) Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes References
5-Hydroxy-4-methoxy-2-naphthalenecarboxylic acid -OH (5), -OCH₃ (4), -COOH (2) C₁₂H₁₀O₄ 218.21 (calculated) Not explicitly stated Inferred from analogs [3, 9, 13]
1-Hydroxy-4-methoxy-2-naphthalenecarboxylic acid [Synthetic] -OH (1), -OCH₃ (4), -COOH (2) C₁₂H₁₀O₄ 218.21 Research compound; synthesized via high-pressure autoclave reaction
6-Hydroxy-2-naphthalenecarboxylic acid (16712-64-4) -OH (6), -COOH (2) C₁₁H₈O₃ 188.18 Laboratory intermediate; misc. uses
4-Hydroxy-5,6,7-trimethoxy-2-naphthalenecarboxylic acid (2982-16-3) -OH (4), -OCH₃ (5,6,7), -COOH (2) C₁₄H₁₄O₆ 278.26 Higher lipophilicity due to multiple methoxy groups
Ethyl 4-hydroxy-8-methoxy-5-methyl-2-naphthoate (137932-77-5) -OH (4), -OCH₃ (8), -CH₃ (5), -COOEt (2) C₁₅H₁₆O₄ 260.29 Ester derivative; potential prodrug applications
Key Observations:

Substituent Position Effects: Hydroxy Group Position: The hydroxyl group at position 5 in the target compound may exhibit different hydrogen-bonding interactions and acidity compared to analogs with -OH at positions 1 () or 6 (). For example, 6-hydroxy-2-naphthalenecarboxylic acid () likely has altered solubility in polar solvents due to the proximity of -OH to the carboxylic acid group . In contrast, 4-hydroxy-5,6,7-trimethoxy-2-naphthalenecarboxylic acid () demonstrates increased steric and electronic effects from multiple methoxy substitutions, which may enhance lipophilicity .

Derivative Comparisons: Ester vs. Hydrogenated Analogs: 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-naphthalenecarboxylic acid () features a partially saturated naphthalene ring, significantly altering its aromaticity and reactivity compared to fully aromatic derivatives like the target compound .

Biological Activity

2-Naphthalenecarboxylic acid, 5-hydroxy-4-methoxy- (CAS No. 303732-57-2) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics:

PropertyValue
Molecular FormulaC13H12O4
Molecular Weight232.23 g/mol
IUPAC Namemethyl 5-hydroxy-4-methoxynaphthalene-2-carboxylate
InChI KeyWASCCALFIICCMS-UHFFFAOYSA-N

The compound features a naphthalene ring substituted with hydroxyl and methoxy groups, which are crucial for its biological activity.

Biological Activities

  • Antimicrobial Properties:
    Research indicates that derivatives of naphthalene carboxylic acids exhibit antimicrobial activities. The presence of hydroxyl and methoxy groups enhances their interaction with microbial membranes, potentially leading to cell lysis or inhibition of growth .
  • Anticancer Activity:
    Several studies have assessed the anticancer potential of compounds similar to 2-naphthalenecarboxylic acid. For instance, a series of hydroxynaphthalene derivatives demonstrated significant antiproliferative effects against human colon carcinoma cell lines, with some compounds showing better efficacy than standard anticancer drugs . The mechanism often involves intercalation into DNA, disrupting replication processes and inducing apoptosis through oxidative stress mechanisms .
  • Mechanism of Action:
    The biological activity is primarily attributed to:
    • Intercalation into DNA: The compound can insert itself between DNA base pairs, disrupting normal cellular functions.
    • Reactive Oxygen Species (ROS) Generation: The methoxy group enhances membrane permeability, facilitating the generation of ROS that can trigger apoptotic pathways in cancer cells .
    • Enzyme Interaction: The carboxylic acid moiety may interact with various enzymes and receptors, influencing metabolic pathways.

Study on Anticancer Activity

A study published in RSC Advances evaluated the biological activity of a series of 1-hydroxynaphthalene-2-carboxanilides against colon cancer cells. The findings suggested that these compounds exhibited high antiproliferative activity, particularly against cells with a deleted TP53 tumor suppressor gene. This highlights the potential for targeted therapies using naphthalene derivatives .

Antimicrobial Testing

In another investigation, various naphthalene derivatives were tested for their antimicrobial efficacy against multiple strains of bacteria and fungi. Results indicated that compounds with hydroxyl and methoxy substitutions showed enhanced antimicrobial activities compared to unsubstituted analogs.

Comparative Analysis with Similar Compounds

Compound NameBiological Activity
2-Naphthalenecarboxylic acid, 4-hydroxy-5-methoxyModerate anticancer activity
1-Hydroxynaphthalene-2-carboxanilidesHigh antiproliferative activity
4-Methoxycinnamic acidReduced NADH coupling efficiency

This comparison illustrates that while similar compounds exhibit varying degrees of biological activity, the specific positioning of functional groups in 2-naphthalenecarboxylic acid, 5-hydroxy-4-methoxy- contributes to its unique profile.

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